(4-Methoxypyrimidin-5-yl)boronic acid

Catalog No.
S906189
CAS No.
909187-37-7
M.F
C5H7BN2O3
M. Wt
153.932
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Methoxypyrimidin-5-yl)boronic acid

CAS Number

909187-37-7

Product Name

(4-Methoxypyrimidin-5-yl)boronic acid

IUPAC Name

(4-methoxypyrimidin-5-yl)boronic acid

Molecular Formula

C5H7BN2O3

Molecular Weight

153.932

InChI

InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3

InChI Key

SIHFIKAJVVQLMX-UHFFFAOYSA-N

SMILES

B(C1=CN=CN=C1OC)(O)O

Synonyms

4-Methoxypyrimidin-5-boronic Acid; B-(4-methoxy-5-pyrimidinyl)boronic Acid;

Medicinal Chemistry and Drug Discovery

The primary application of (4-Methoxypyrimidin-5-yl)boronic acid lies in its use as a building block for the synthesis of novel drug candidates. The boronic acid group allows for efficient coupling reactions with other molecules, facilitating the creation of complex structures with diverse functionalities.

  • Target binding: The pyrimidine ring structure present in (4-Methoxypyrimidin-5-yl)boronic acid can mimic natural substrates or interact with specific protein targets, making it valuable for developing potential inhibitors or modulators of various biological processes [].
  • Fragment-based drug discovery: This molecule can be employed in fragment-based drug discovery approaches, where small, well-defined fragments are screened for binding affinity to a target protein. Hits identified through this method can then be further optimized and elaborated into lead compounds for drug development [].

(4-Methoxypyrimidin-5-yl)boronic acid is an organoboron compound that contains a pyrimidine ring substituted with a methoxy group and a boronic acid functional group. Its chemical formula is C5_{5}H7_{7}BN2_{2}O, and it is characterized by its ability to participate in various organic reactions, particularly in the context of Suzuki coupling reactions. This compound is notable for its role in synthesizing biaryl compounds, which are significant in pharmaceutical chemistry and materials science .

(4-Methoxypyrimidin-5-yl)boronic acid is primarily involved in cross-coupling reactions, especially the Suzuki-Miyaura reaction. In this reaction, it acts as a nucleophile, reacting with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The general reaction can be summarized as follows:

Ar B OH 2+Ar XPd catalystAr Ar +HX\text{Ar B OH }_2+\text{Ar X}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{HX}

where Ar represents the (4-Methoxypyrimidin-5-yl) group and Ar' represents the aryl group from the halide .

Recent studies suggest that boronic acids, including (4-Methoxypyrimidin-5-yl)boronic acid, exhibit various biological activities. They have been investigated for their potential as inhibitors of proteasomes and other enzymes involved in cellular processes. The methoxy substitution on the pyrimidine ring may enhance its binding affinity to biological targets, although specific studies on (4-Methoxypyrimidin-5-yl)boronic acid's biological activity remain limited .

The synthesis of (4-Methoxypyrimidin-5-yl)boronic acid typically involves the following steps:

  • Starting Materials: The synthesis often begins with 4-methoxypyrimidine.
  • Boron Reagent: A boron reagent such as trimethyl borate or boron trifluoride can be used.
  • Reaction Conditions: The reaction is typically conducted under basic conditions, often utilizing sodium hydroxide or potassium carbonate as a base.
  • Purification: The product is purified through crystallization or chromatography.

An example of a synthetic route includes reacting 4-methoxypyrimidine with boron reagents under controlled temperatures to yield (4-Methoxypyrimidin-5-yl)boronic acid .

(4-Methoxypyrimidin-5-yl)boronic acid has several applications:

  • Pharmaceutical Chemistry: It is used in the synthesis of biologically active compounds and pharmaceuticals.
  • Material Science: It serves as a building block for creating advanced materials through cross-coupling reactions.
  • Chemical Research: This compound is utilized in various synthetic methodologies to explore new chemical transformations .

Studies involving (4-Methoxypyrimidin-5-yl)boronic acid focus on its interactions with various biological molecules. These interactions are crucial for understanding its potential as a therapeutic agent. For instance, research has indicated that boronic acids can form reversible covalent bonds with diols, which may be relevant for drug design and development .

Several compounds are structurally similar to (4-Methoxypyrimidin-5-yl)boronic acid, including:

  • 2-Methoxypyrimidin-5-ylboronic Acid: Similar in structure but differs in the position of the methoxy group.
  • 4-Pyridinylboronic Acid: Contains a pyridine ring instead of a pyrimidine ring.
  • 3-Pyridinylboronic Acid: Another pyridine derivative with different substitution patterns.

Comparison Table

Compound NameStructure TypeUnique Feature
(4-Methoxypyrimidin-5-yl)boronic AcidPyrimidineMethoxy group at position 4
2-Methoxypyrimidin-5-ylboronic AcidPyrimidineMethoxy group at position 2
4-Pyridinylboronic AcidPyridineLacks methoxy substitution
3-Pyridinylboronic AcidPyridineDifferent substitution pattern

The uniqueness of (4-Methoxypyrimidin-5-yl)boronic acid lies in its specific methoxy substitution on the pyrimidine ring, which may influence its reactivity and biological properties compared to its analogs .

Wikipedia

(4-Methoxypyrimidin-5-yl)boronic acid

Dates

Modify: 2023-08-15

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